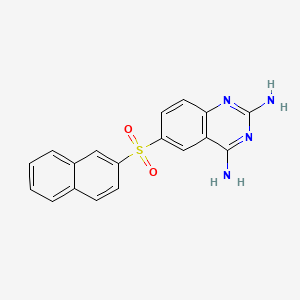

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine

説明

6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine (IUPAC name: 6-(2-naphthylsulfonyl)-2,4-quinazolinediamine) is a quinazoline derivative characterized by a naphthalene sulfonyl group at position 6 and diamino substituents at positions 2 and 4. Its molecular formula is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.402 g/mol .

特性

CAS番号 |

51123-83-2 |

|---|---|

分子式 |

C18H14N4O2S |

分子量 |

350.4 g/mol |

IUPAC名 |

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |

InChI |

InChI=1S/C18H14N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) |

InChIキー |

GBVQWZXJDIIUCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

他のCAS番号 |

51123-83-2 |

同義語 |

WR 158,122 WR 158122 WR-158,122 WR-158122 |

製品の起源 |

United States |

準備方法

合成経路および反応条件

WR-158122の合成は、2-ナフチルアミンとクロロスルホン酸を反応させて2-ナフチルスルホニルクロリドを生成することから始まります。この中間体はその後、制御された条件下で2,4-ジアミノキナゾリンと反応してWR-158122を生成します。 .

工業生産方法

WR-158122の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。連続フロー反応器や自動合成などの高度な技術の使用は、生産効率を高めることができます。 .

化学反応の分析

科学研究への応用

WR-158122は、さまざまな科学研究に応用されています。

化学: それは、スルホニルキナゾリン化学を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞プロセスと酵素阻害に対する効果について研究されています。

医学: WR-158122は、強力な抗マラリア薬であり、熱帯熱マラリア原虫やその他のマラリア原虫に対して有効性を示しています。

科学的研究の応用

WR-158122 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sulfonylquinazoline chemistry.

Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.

Medicine: WR-158122 is a potent antimalarial agent, showing effectiveness against Plasmodium falciparum and other malaria parasites

Industry: It is used in the development of sustained-release drug formulations and as a reference compound in pharmaceutical research

作用機序

類似の化合物との比較

類似の化合物

ピリメタミン: 抗マラリア薬として使用されるもう1つのジヒドロ葉酸レダクターゼ阻害剤。

トリメトプリム: 主に抗菌薬として使用されるジヒドロ葉酸レダクターゼ阻害剤。

メトトレキセート: がん治療と自己免疫疾患に使用されるジヒドロ葉酸レダクターゼ阻害剤。

WR-158122の独自性

WR-158122は、マラリア原虫のジヒドロ葉酸レダクターゼを効果的に阻害できる特異的な構造のために独自です。そのスルホニルキナゾリン骨格は、酵素との独自の相互作用モードを提供し、強力な抗マラリア薬となっています。.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The quinazoline scaffold is a common feature among analogs, but modifications to the core or substituents significantly alter properties and bioactivity. Key comparisons include:

Tetrahydroquinazoline Derivatives

- 5,6,7,8-Tetrahydroquinazoline-2,4-diamine analogs (e.g., compounds 2–6 in ): These feature a partially saturated quinazoline ring, enhancing conformational flexibility. For instance, methyl substituents at different positions on the tetrahydroquinazoline (THQ) ring (compounds 2–6) result in Ki values <1 nM for dihydrofolate reductase (DHFR) inhibition.

Triazine-Based Analog

- 6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine ():

This compound replaces the quinazoline core with a triazine ring, increasing molecular weight (381.5 g/mol ) and topological polar surface area (156 Ų ). The thiadiazole-sulfanylmethyl group introduces sulfur-based interactions, which may enhance metabolic stability .- Comparison : The target compound’s quinazoline core likely offers distinct electronic properties (e.g., aromatic π-stacking) compared to triazine derivatives.

Substituent Modifications

Naphthalene Group Variations

- 7-(2-Ethoxynaphthalen-1-yl)-6-methylquinazoline-2,4-diamine (Q27) (): Features an ethoxy-naphthyl group at position 7 and a methyl group at position 5. Molecular formula: C₂₁H₂₀N₄O . Comparison: The target compound’s sulfonyl group (electron-withdrawing) contrasts with Q27’s ethoxy group (electron-donating), affecting electronic distribution and receptor interactions.

Sulfonyl vs. Sulfanyl Groups

- 5-(4-Morpholinophenyl)sulfanylquinazoline-2,4-diamine (): The sulfanyl (S-link) group is less polar than the sulfonyl (SO₂) group in the target compound. This difference impacts solubility and hydrogen-bonding capacity, critical for membrane permeability and target engagement .

Data Table: Key Properties of 6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine and Analogs

Research Findings and Implications

- Enzyme Inhibition: THQ derivatives () demonstrate that minor structural changes (e.g., methyl group position) drastically affect DHFR inhibition. The target compound’s sulfonyl group may similarly modulate enzyme binding but requires experimental validation.

- Solubility and Bioavailability : The sulfonyl group in the target compound likely reduces solubility compared to sulfanyl analogs (), necessitating formulation strategies for in vivo studies.

生物活性

6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline core structure with a naphthalene sulfonyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it has a molecular weight of approximately 273.33 g/mol. The presence of the sulfonyl group is significant as it can influence the compound's solubility and reactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

- Targeting Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This inhibition can lead to reduced tumor growth and metastasis.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

- Gram-positive Bacteria : The compound shows significant activity against Staphylococcus aureus.

- Gram-negative Bacteria : It also exhibits efficacy against Escherichia coli and Pseudomonas aeruginosa.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thus providing potential therapeutic benefits in conditions like rheumatoid arthritis.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding suggests its potential use as an alternative treatment for antibiotic-resistant infections.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。